(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-b]pyridazine ring and a hydroxymethyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with primary or secondary alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at 100°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkylamines, cesium fluoride, and benzyltriethylammonium chloride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Methyl derivatives.
科学的研究の応用
作用機序
The compound exerts its effects primarily by inhibiting the enzymatic activity of TAK1 kinase. TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, apoptosis, and immune response. By inhibiting TAK1, (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can modulate these pathways, making it a potential therapeutic agent for diseases like multiple myeloma .
類似化合物との比較
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core structure but differ in their substituents, affecting their biological activity and selectivity.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of TAK1 kinase at nanomolar concentrations .
特性
分子式 |
C7H6BrN3O |
---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
(6-bromoimidazo[1,2-b]pyridazin-3-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 |
InChIキー |
VKVWMYAZTJNIJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NC=C2CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。